molecular formula C11H9N5O B255657 3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile

3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile

Cat. No. B255657
M. Wt: 227.22 g/mol
InChI Key: MPRAMQINVFVJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile has been found to have a variety of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity in the brain, and inhibition of certain enzymes involved in cellular metabolism. It has also been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile in lab experiments include its synthetic nature, which allows for precise control over its properties and activity. It also has a variety of potential applications in different fields of research, making it a versatile tool for scientists. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile. One potential area of study is its use as an anti-cancer agent, particularly in combination with other drugs or therapies. Another potential area of research is its use in neuroscience, where it may have applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile involves the reaction of 4-cyanobenzaldehyde with 3-methyl-5-oxopyrazole-4-carbohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. It has been found to have potential as an anti-cancer agent, as well as a tool for studying the mechanisms of neuronal signaling in the brain.

properties

Product Name

3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile

InChI

InChI=1S/C11H9N5O/c1-7-10(11(17)16-13-7)15-14-9-4-2-3-8(5-9)6-12/h2-5,14H,1H3,(H,15,16,17)

InChI Key

MPRAMQINVFVJKB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC(=C2)C#N

SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC(=C2)C#N

Canonical SMILES

CC1=C(C(=O)N=N1)NNC2=CC=CC(=C2)C#N

Origin of Product

United States

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